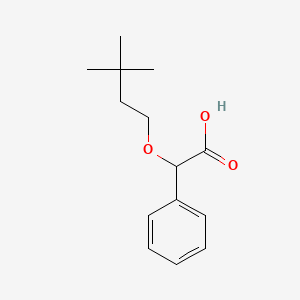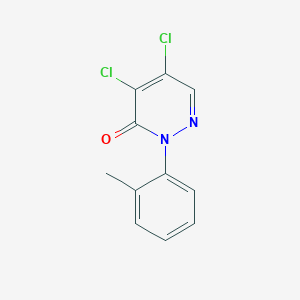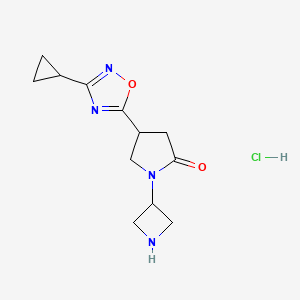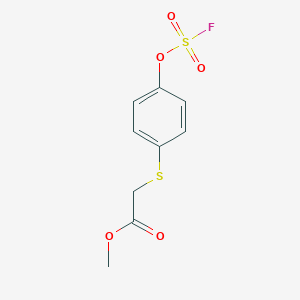
Methyl 5-cyanothiophene-2-carboxylate
Overview
Description
“Methyl 5-cyanothiophene-2-carboxylate” is a chemical compound with the molecular formula C7H5NO2S . It has a molecular weight of 167.19 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions. For instance, it can be synthesized from methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH . The yield from this one-pot reaction can range from 29% to 84% .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For example, it can be used as a starting material in the synthesis of 5-aryl-3-hydroxythiophene-2-carboxylates .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 167.19 and a molecular formula of C7H5NO2S .Scientific Research Applications
Methyl 5-cyanothiophene-2-carboxylate has been used in a variety of scientific research fields, including drug development, biochemistry, and physiology. In drug development, this compound has been used to synthesize a variety of compounds, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In biochemistry, this compound has been used to study the structure and function of enzymes, as well as to study the interactions between proteins. In physiology, this compound has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
Mechanism of Action
Methyl 5-cyanothiophene-2-carboxylate is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. Inhibition of these enzymes can lead to the inhibition of certain metabolic pathways and can result in the inhibition of certain physiological processes. In addition, this compound may also act as an agonist of certain receptors, such as the serotonin receptor. Activation of these receptors can lead to the activation of certain physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as on the metabolism of environmental toxins.
Advantages and Limitations for Lab Experiments
Methyl 5-cyanothiophene-2-carboxylate has several advantages for use in lab experiments. First, it is relatively easy to synthesize, which makes it accessible to researchers. Second, it is a versatile compound that can be used in a variety of experiments. Finally, it is relatively stable, which makes it suitable for long-term storage. However, there are also some limitations to its use in lab experiments. For example, it is a relatively expensive compound, which can limit its use in certain experiments. In addition, it is a relatively toxic compound, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for the use of Methyl 5-cyanothiophene-2-carboxylate. First, it could be used to develop new drugs and therapies to treat a variety of diseases. Second, it could be used to study the structure and function of enzymes, as well as to study the interactions between proteins. Third, it could be used to study the effects of environmental toxins on the body. Finally, it could be used to study the effects of drugs on the body.
Safety and Hazards
“Methyl 5-cyanothiophene-2-carboxylate” is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 5-cyanothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGYHLXZILYUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2660389.png)



![N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2660401.png)

![(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B2660403.png)



![2-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2660407.png)


